1,3-bis{[(2-bromophenyl)amino]methyl}-1,3-dihydro-2H-benzimidazole-2-thione
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Overview
Description
1,3-BIS({[(2-BROMOPHENYL)AMINO]METHYL})-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE is a complex organic compound that belongs to the class of benzodiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BIS({[(2-BROMOPHENYL)AMINO]METHYL})-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE typically involves the reaction of 2-bromophenylamine with formaldehyde and 2-mercaptobenzimidazole under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,3-BIS({[(2-BROMOPHENYL)AMINO]METHYL})-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thione moiety to a thiol group.
Substitution: The bromophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-BIS({[(2-BROMOPHENYL)AMINO]METHYL})-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1,3-BIS({[(2-BROMOPHENYL)AMINO]METHYL})-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 1,3-BIS({[(2-CHLOROPHENYL)AMINO]METHYL})-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE
- 1,3-BIS({[(2-FLUOROPHENYL)AMINO]METHYL})-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE
- 1,3-BIS({[(2-METHYLPHENYL)AMINO]METHYL})-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE
Uniqueness
The presence of bromophenyl groups in 1,3-BIS({[(2-BROMOPHENYL)AMINO]METHYL})-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE imparts unique chemical properties, such as increased reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H18Br2N4S |
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Molecular Weight |
518.3 g/mol |
IUPAC Name |
1,3-bis[(2-bromoanilino)methyl]benzimidazole-2-thione |
InChI |
InChI=1S/C21H18Br2N4S/c22-15-7-1-3-9-17(15)24-13-26-19-11-5-6-12-20(19)27(21(26)28)14-25-18-10-4-2-8-16(18)23/h1-12,24-25H,13-14H2 |
InChI Key |
AVTNIDKSQUUUAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCN2C3=CC=CC=C3N(C2=S)CNC4=CC=CC=C4Br)Br |
Origin of Product |
United States |
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